(-)-SDS-1-021 is a synthetic compound belonging to the class of rocaglates, which are known for their ability to inhibit the translation initiation factor eukaryotic initiation factor 4A. This inhibition has significant implications in cancer therapy, particularly for tumors characterized by MYC overexpression. The compound has been shown to exhibit potent antitumor activity and is being explored for its therapeutic potential in various malignancies.
The synthesis of (-)-SDS-1-021 involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of (-)-SDS-1-021. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of (-)-SDS-1-021 features a complex arrangement typical of rocaglates, including multiple rings and functional groups that contribute to its biological activity. The specific stereochemistry plays a critical role in its interaction with target proteins.
The molecular formula for (-)-SDS-1-021 is C₁₈H₁₉NO₄, with a molecular weight of approximately 313.35 g/mol. Its structural characteristics facilitate binding to eukaryotic initiation factor 4A, thereby inhibiting protein synthesis .
(-)-SDS-1-021 primarily acts through its interaction with eukaryotic initiation factor 4A, leading to decreased protein synthesis. This inhibition can be quantified using various biochemical assays that measure translation efficiency in cellular systems.
In vitro studies have demonstrated that treatment with (-)-SDS-1-021 results in a dose-dependent reduction in protein synthesis across multiple cancer cell lines. The compound's effects can be assessed using polysome profiling and protein synthesis assays, which provide insights into its mechanism of action .
The mechanism by which (-)-SDS-1-021 exerts its effects involves binding to eukaryotic initiation factor 4A, preventing its interaction with RNA and disrupting the formation of the translation initiation complex. This leads to reduced translation of oncogenes driven by MYC, making it particularly effective against MYC-driven cancers .
Studies have shown that the inhibition of eukaryotic initiation factor 4A by (-)-SDS-1-021 correlates with decreased levels of specific proteins involved in tumor growth and survival. The compound has been shown to synergize with other therapeutic agents like ABT199, enhancing its antitumor efficacy in preclinical models .
(-)-SDS-1-021 is typically presented as a solid at room temperature with solubility in organic solvents such as dimethyl sulfoxide. Its stability under physiological conditions makes it suitable for biological applications.
The compound's chemical properties include:
(-)-SDS-1-021 has several scientific uses, particularly in cancer research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4